4-(6-[1,1'-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-[1,1’-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes multiple biphenyl and phenyl groups connected through a hexadiynyl chain
Vorbereitungsmethoden
The synthesis of 4-(6-[1,1’-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1’-biphenyl typically involves multiple steps, including the formation of biphenyl intermediates and their subsequent coupling. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boronic acid derivatives and palladium catalysts under mild conditions . The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the biphenyl rings using reagents like bromine or chlorine.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, boronic acids, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(6-[1,1’-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1’-biphenyl has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Chemical Sensors: Its unique structure makes it suitable for use in chemical sensors for detecting various analytes.
Pharmaceutical Research: The compound’s derivatives are studied for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-(6-[1,1’-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1’-biphenyl involves its interaction with specific molecular targets, depending on its application. In organic electronics, it functions by facilitating charge transport through its conjugated system. In chemical sensors, it interacts with analytes through non-covalent interactions, leading to detectable changes in its electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other biphenyl derivatives and polyphenyl compounds. Compared to these, 4-(6-[1,1’-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1’-biphenyl is unique due to its extended conjugated system and multiple phenyl groups, which enhance its electronic properties and make it suitable for advanced applications in materials science and organic electronics.
Similar compounds include:
- Biphenyl
- Terphenyl
- Polyphenyl derivatives
These compounds share structural similarities but differ in their specific applications and electronic properties.
Eigenschaften
CAS-Nummer |
90507-78-1 |
---|---|
Molekularformel |
C54H38 |
Molekulargewicht |
686.9 g/mol |
IUPAC-Name |
1-phenyl-4-[1,1,6,6-tetraphenyl-6-(4-phenylphenyl)hexa-2,4-diynyl]benzene |
InChI |
InChI=1S/C54H38/c1-7-21-43(22-8-1)45-33-37-51(38-34-45)53(47-25-11-3-12-26-47,48-27-13-4-14-28-48)41-19-20-42-54(49-29-15-5-16-30-49,50-31-17-6-18-32-50)52-39-35-46(36-40-52)44-23-9-2-10-24-44/h1-18,21-40H |
InChI-Schlüssel |
XTWYXWIKPNUKLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C#CC#CC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.